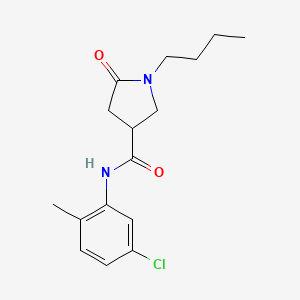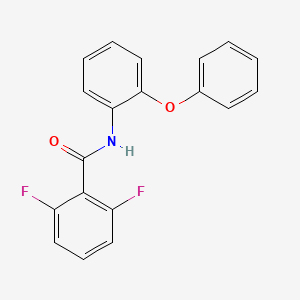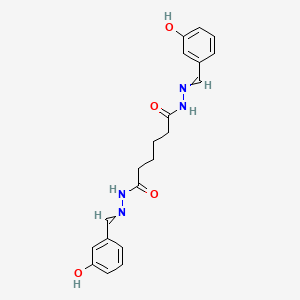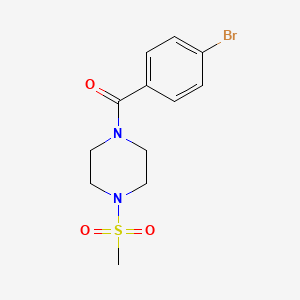
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-Butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCT-197, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell that is involved in the inflammatory response. In
Mecanismo De Acción
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its effects by selectively inhibiting the chemokine receptor CXCR2, which is expressed on the surface of neutrophils and other immune cells. CXCR2 is involved in the recruitment and activation of neutrophils, which play a key role in the inflammatory response. By inhibiting CXCR2, this compound is able to reduce the recruitment and activation of neutrophils, thereby attenuating the inflammatory response. This mechanism of action has been demonstrated in several preclinical studies, including a study published in the Journal of Immunology in 2014.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of neutrophils into inflamed tissues. This compound has also been shown to reduce tissue damage and improve survival in animal models of sepsis and acute lung injury. In preclinical studies of cancer, this compound has been shown to inhibit tumor growth and metastasis, as well as reduce the recruitment of myeloid-derived suppressor cells, which play a role in tumor immune evasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for CXCR2, which makes it a useful tool for studying the role of CXCR2 in various biological processes. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings. In addition, the selectivity of this compound for CXCR2 means that it may not be suitable for studying other chemokine receptors that are involved in the inflammatory response.
Direcciones Futuras
There are several potential future directions for research on 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent CXCR2 inhibitors that could be used in a clinical setting. Another area of interest is the investigation of the role of CXCR2 in other disease states, such as chronic obstructive pulmonary disease and rheumatoid arthritis. Finally, there is interest in exploring the potential of this compound as a combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance their efficacy in the treatment of cancer.
Aplicaciones Científicas De Investigación
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of numerous preclinical studies aimed at evaluating its potential therapeutic applications. One of the key areas of research has been in the field of inflammatory diseases, where this compound has shown promising results in animal models of various conditions, including acute lung injury, sepsis, and inflammatory bowel disease. This compound has also been investigated in the context of cancer, where CXCR2 is known to play a role in tumor growth and metastasis. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis in several different cancer types, including breast, prostate, and pancreatic cancer.
Propiedades
IUPAC Name |
1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-4-7-19-10-12(8-15(19)20)16(21)18-14-9-13(17)6-5-11(14)2/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDGJWQHLSUJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-bromo-4-{[1-(4-hydroxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4838275.png)
![2-methyl-4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4838282.png)
![(3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4838299.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4838306.png)
![5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4838311.png)
![8-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4838318.png)
![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838319.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4838327.png)


![N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4838351.png)
![9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4838355.png)
![3-[({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4838371.png)
